2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid
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Description
“2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid” is a compound with the molecular formula C7H12F2N2O4 . It’s part of the 5-amino-pyrazoles class, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a carbamoyl group and a difluoroethyl group attached to the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the resources I have, 5-amino-pyrazoles, in general, are known to react with α, β -unsaturated compounds .Physical and Chemical Properties Analysis
The average mass of this compound is 226.178 Da and its monoisotopic mass is 226.076508 Da . More specific physical and chemical properties are not available in the resources I have.Future Directions
5-Amino-pyrazoles, including this compound, have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents, similar to biologically active compounds . Therefore, future research may focus on exploring their potential uses in drug development and other applications.
Properties
IUPAC Name |
2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O3/c9-5(10)3-14-2-4(12-1-6(15)16)7(13-14)8(11)17/h2,5,12H,1,3H2,(H2,11,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDTPYTJZAJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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